Cas no 2319640-44-1 (3-{2-2-(2,5-dioxopyrrolidin-1-yl)ethoxyethyl}-1-(4-methoxyphenyl)methylurea)

3-{2-2-(2,5-dioxopyrrolidin-1-yl)ethoxyethyl}-1-(4-methoxyphenyl)methylurea 化学的及び物理的性質
名前と識別子
-
- 3-{2-2-(2,5-dioxopyrrolidin-1-yl)ethoxyethyl}-1-(4-methoxyphenyl)methylurea
- 1-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-methoxybenzyl)urea
- 2319640-44-1
- 3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-[(4-methoxyphenyl)methyl]urea
- F6573-4510
- 1-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-[(4-methoxyphenyl)methyl]urea
- AKOS040705238
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- インチ: 1S/C17H23N3O5/c1-24-14-4-2-13(3-5-14)12-19-17(23)18-8-10-25-11-9-20-15(21)6-7-16(20)22/h2-5H,6-12H2,1H3,(H2,18,19,23)
- InChIKey: YFQXNXIPNAIMRB-UHFFFAOYSA-N
- ほほえんだ: O(CCNC(NCC1C=CC(=CC=1)OC)=O)CCN1C(CCC1=O)=O
計算された属性
- せいみつぶんしりょう: 349.16377084g/mol
- どういたいしつりょう: 349.16377084g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 9
- 複雑さ: 447
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 97Ų
3-{2-2-(2,5-dioxopyrrolidin-1-yl)ethoxyethyl}-1-(4-methoxyphenyl)methylurea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6573-4510-5μmol |
3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-[(4-methoxyphenyl)methyl]urea |
2319640-44-1 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6573-4510-50mg |
3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-[(4-methoxyphenyl)methyl]urea |
2319640-44-1 | 50mg |
$160.0 | 2023-09-07 | ||
Life Chemicals | F6573-4510-3mg |
3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-[(4-methoxyphenyl)methyl]urea |
2319640-44-1 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6573-4510-40mg |
3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-[(4-methoxyphenyl)methyl]urea |
2319640-44-1 | 40mg |
$140.0 | 2023-09-07 | ||
Life Chemicals | F6573-4510-30mg |
3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-[(4-methoxyphenyl)methyl]urea |
2319640-44-1 | 30mg |
$119.0 | 2023-09-07 | ||
Life Chemicals | F6573-4510-5mg |
3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-[(4-methoxyphenyl)methyl]urea |
2319640-44-1 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6573-4510-75mg |
3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-[(4-methoxyphenyl)methyl]urea |
2319640-44-1 | 75mg |
$208.0 | 2023-09-07 | ||
Life Chemicals | F6573-4510-20mg |
3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-[(4-methoxyphenyl)methyl]urea |
2319640-44-1 | 20mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6573-4510-25mg |
3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-[(4-methoxyphenyl)methyl]urea |
2319640-44-1 | 25mg |
$109.0 | 2023-09-07 | ||
Life Chemicals | F6573-4510-10μmol |
3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-[(4-methoxyphenyl)methyl]urea |
2319640-44-1 | 10μmol |
$69.0 | 2023-09-07 |
3-{2-2-(2,5-dioxopyrrolidin-1-yl)ethoxyethyl}-1-(4-methoxyphenyl)methylurea 関連文献
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
3-{2-2-(2,5-dioxopyrrolidin-1-yl)ethoxyethyl}-1-(4-methoxyphenyl)methylureaに関する追加情報
Professional Introduction to Compound with CAS No. 2319640-44-1 and Product Name: 3-{2-2-(2,5-dioxopyrrolidin-1-yl)ethoxyethyl}-1-(4-methoxyphenyl)methylurea
The compound in question, identified by the CAS No. 2319640-44-1, is a highly specialized chemical entity that has garnered significant attention in the field of pharmaceutical research and development. This compound, formally known as 3-{2-2-(2,5-dioxopyrrolidin-1-yl)ethoxyethyl}-1-(4-methoxyphenyl)methylurea, represents a sophisticated molecular design aimed at targeting specific biological pathways. Its structural composition incorporates several key functional groups that contribute to its unique pharmacological properties, making it a promising candidate for further investigation in medicinal chemistry.
At the core of this compound's molecular architecture lies the presence of a urea moiety and an aromatic ring system. The urea group is well-documented for its ability to form hydrogen bonds, a property that is critical for drug-receptor interactions. In particular, the 4-methoxyphenyl substituent attached to the urea moiety enhances the compound's solubility and metabolic stability, which are essential factors for its potential application in drug formulations. This design not only improves the compound's bioavailability but also reduces the likelihood of rapid degradation in biological systems.
The other notable feature of this compound is the 2,5-dioxopyrrolidin-1-yl group, which is integrated into a longer alkoxy chain. This structural element contributes to the compound's ability to interact with biological targets in a manner that is both selective and potent. The dioxopyrrolidine ring is a relatively newer addition to the pharmacophore landscape, and its inclusion in this compound suggests a deliberate effort to explore novel binding interactions. Recent studies have shown that derivatives of dioxopyrrolidine exhibit remarkable activity against various enzymes and receptors, making them attractive for therapeutic applications.
In recent years, there has been a growing interest in developing small molecules that can modulate enzyme activity through allosteric mechanisms. The 3-{2-2-(2,5-dioxopyrrolidin-1-yl)ethoxyethyl}-1-(4-methoxyphenyl)methylurea structure appears to be well-suited for this purpose, given its complex spatial arrangement of functional groups. Allosteric modulators have gained prominence due to their ability to bind to sites distinct from the enzyme's active site, thereby offering a different approach to inhibiting or activating biological functions. This approach can lead to fewer side effects and improved therapeutic outcomes.
Furthermore, the compound's ethoxyethyl chain serves as a linker that helps in optimizing its pharmacokinetic properties. This chain not only enhances the compound's solubility but also influences its distribution within the body. The length and flexibility of this chain are critical factors that determine how well the compound can penetrate biological membranes and reach its target sites. By carefully designing this moiety, researchers can fine-tune the compound's pharmacokinetic profile to achieve desired therapeutic effects.
Current research in medicinal chemistry increasingly emphasizes the importance of structure-activity relationships (SARs) in drug discovery. The 3-{2-2-(2,5-dioxopyrrolidin-1-yl)ethoxyethyl}-1-(4-methoxyphenyl)methylurea molecule exemplifies this principle by integrating multiple pharmacophoric elements into a single framework. Each functional group has been strategically positioned to maximize interactions with biological targets while minimizing unwanted side effects. This level of molecular engineering requires a deep understanding of both organic chemistry and biochemistry, as well as access to advanced computational tools for molecular modeling.
The potential applications of this compound are vast and span across multiple therapeutic areas. For instance, its ability to interact with enzymes and receptors suggests that it could be effective in treating conditions such as inflammation, pain management, and neurodegenerative diseases. Additionally, its structural features make it amenable to further modifications, allowing researchers to explore new derivatives with enhanced potency or selectivity. As drug discovery continues to evolve towards more targeted and personalized therapies, compounds like this one hold significant promise for addressing unmet medical needs.
In conclusion, the compound identified by CAS No. 2319640-44-1 represents a cutting-edge example of modern pharmaceutical design. Its unique structural features—such as the urea moiety, 4-methoxyphenyl substituent, dioxopyrrolidine ring, and ethoxyethyl chain—make it a versatile tool for drug discovery and development. By leveraging recent advances in medicinal chemistry and biotechnology, researchers can harness the full potential of this compound to develop novel therapeutics that offer improved efficacy and safety profiles.
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